molecular formula C12H15ClFN3O2 B1455689 (2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride CAS No. 1332531-57-3

(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride

Cat. No.: B1455689
CAS No.: 1332531-57-3
M. Wt: 287.72 g/mol
InChI Key: GHGGFBKMZBQPJV-UHFFFAOYSA-N
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Description

The compound “(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride” is a chemical compound that contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound . The 1,2,4-oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a fluorophenoxy group and an ethylmethylamine group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, the fluorophenoxy group, and the ethylmethylamine group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as its polarity, molecular weight, and the presence of functional groups would influence properties such as its solubility, melting point, and boiling point .

Scientific Research Applications

Chemical Reaction and Synthesis

The research by Jäger et al. (2002) explored the chemical reactions involving compounds similar to (2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride. They investigated the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole, leading to tertiary amine formation and ring fission of the oxadiazole system, yielding various novel compounds (Jäger et al., 2002).

Chemosensors

Ma et al. (2013) reported the development of novel anion sensors containing 1,3,4-oxadiazole groups, similar to the structure of interest. These sensors demonstrated unique colorimetric properties for fluoride sensing, showcasing the potential of oxadiazole derivatives in sensor technology (Ma et al., 2013).

Antiproliferative and Antioxidant Activities

A study by Ahsan et al. (2020) synthesized a series of substituted N-[(1,3,4-oxadiazol-2-yl)methyl]benzamines, showing significant antiproliferative and antioxidant activities. This indicates the potential of oxadiazole derivatives in cancer research and therapy (Ahsan et al., 2020).

Herbicidal Activity

Tajik and Dadras (2011) synthesized novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring, showing moderate to high herbicidal activity against graminaceous plants. This suggests the agricultural application of such compounds (Tajik & Dadras, 2011).

Antifungal Activities

Liu et al. (2014) developed 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles, exhibiting high antifungal activity against Botrytis cinerea, further emphasizing the potential of oxadiazole derivatives in antifungal applications (Liu et al., 2014).

Properties

IUPAC Name

2-[5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O2.ClH/c1-14-7-6-11-15-12(18-16-11)8-17-10-5-3-2-4-9(10)13;/h2-5,14H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGGFBKMZBQPJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NOC(=N1)COC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
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